molecular formula C2H3ClO2S B1585026 Methoxycarbonylsulfenyl chloride CAS No. 26555-40-8

Methoxycarbonylsulfenyl chloride

Cat. No.: B1585026
CAS No.: 26555-40-8
M. Wt: 126.56 g/mol
InChI Key: TXJXPZVVSLAQOQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methoxycarbonylsulfenyl chloride is a sulfenyl carbonyl compound . It primarily targets the amino acid L-cysteine . L-cysteine plays a crucial role in various biochemical processes, including protein synthesis and detoxification.

Mode of Action

This compound interacts with its target, L-cysteine, through a chemical reaction . This interaction results in the formation of 3-[(methoxycarbonyl)dithio]-L-alanine , a compound that has significant implications in bioconjugate techniques.

Biochemical Pathways

The reaction between this compound and L-cysteine is part of a broader biochemical pathway involved in the synthesis of macromolecule-drug conjugates . These conjugates are widely used in various therapeutic applications, including targeted drug delivery.

Pharmacokinetics

Its impact on bioavailability is significant, given its role in the synthesis of macromolecule-drug conjugates .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its role as a precursor in the synthesis of 3-2 pyridinyldithio propanoic acid hydrazide (PDPH) . PDPH is an important heterobifunctional crosslinker widely used in bioconjugate techniques for making macromolecule-drug conjugates .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture . Therefore, it should be stored in a dry and well-ventilated place . Its storage temperature should be between 2-8°C to maintain its stability and efficacy.

Chemical Reactions Analysis

Methoxycarbonylsulfenyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include L-cysteine and other nucleophiles, with conditions often involving controlled temperatures and inert atmospheres to prevent unwanted side reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Properties

IUPAC Name

methyl chlorosulfanylformate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClO2S/c1-5-2(4)6-3/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJXPZVVSLAQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)SCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181132
Record name Thiocarbonic acid, anhydrosulphide with methyl thiohypochlorite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26555-40-8
Record name Carbonothioic acid, anhydrosulfide with thiohypochlorous acid (1:1), methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26555-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiocarbonic acid, anhydrosulphide with methyl thiohypochlorite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026555408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiocarbonic acid, anhydrosulphide with methyl thiohypochlorite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiocarbonic acid, anhydrosulphide with methyl thiohypochlorite
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and conformation of methoxycarbonylsulfenyl chloride?

A1: this compound (CH3OC(O)SCl) has a planar C-O-C(O)-S-Cl skeleton. [] Both experimental and theoretical studies have shown that it exists as a mixture of two conformers: syn and anti. The syn conformer, where the S-Cl bond is synperiplanar with respect to the C=O bond, is the more stable form. [] This preference for the syn conformation is further supported by low-temperature X-ray diffraction studies, which show that only the syn form exists in the crystalline solid state. []

Q2: How does UV-visible irradiation affect this compound?

A2: Photolysis of matrix-isolated this compound using broad-band UV-visible irradiation leads to two main processes: []

    Q3: What are the primary fragmentation pathways observed in the dissociative ionization of this compound?

    A3: Coulomb explosion imaging (CEI) studies, coupled with covariance map analysis, have revealed several key fragmentation channels for this compound: []

    1. Concerted three-body dissociation: This pathway, although weak, results in the formation of H3COC(O)+ and Cl+ ions. []
    2. Multi-body fragmentation: A significant fragmentation pathway leading to the production of COS+ and HCO+ ions. []
    3. Two-body-like fragmentation: This channel involves the formation of CH3Cl+, which further fragments into Cl+ and CH3+. [] Notably, this fragmentation pathway originates from CH3Cl formed prior to the laser interaction, not from the parent molecule. []

    Q4: Can this compound be used to synthesize specific molecules?

    A4: Yes, this compound is a useful reagent in organic synthesis. For example:

    1. Synthesis of S-alk(en)ylthio-L-cysteine derivatives: It acts as a key starting material in the multi-step synthesis of these compounds, which have been identified in onions. []
    2. Formation of asymmetrical disulfides in peptides: Reaction with S-tritylcysteine-containing peptides, followed by treatment with cysteine, leads to the formation of asymmetrical disulfides. This has applications in synthesizing fragments of arginine vasopressin and oxytocin. []
    3. Cleavage of peptides from resin in solid-phase peptide synthesis: this compound is used for the final cleavage of peptides from Pyroacm resin in a highly efficient solid-phase peptide synthesis protocol. [] This method facilitates the synthesis of C-terminal cysteine and cysteine ester peptides. []

    Q5: Are there specific analytical techniques used to study this compound?

    A5: Several advanced analytical techniques have been employed to study this compound:

    1. Gas electron diffraction: This technique provided information about the molecule's structure and conformational properties in the gas phase. []
    2. Low-temperature X-ray diffraction: This method helped determine the structure in the solid phase and confirmed the preference for the syn conformer at low temperatures. []
    3. Vibrational spectroscopy: This technique provided complementary information about the molecular vibrations and structure. []
    4. Coulomb explosion imaging (CEI) coupled with 3D multi-coincidence detection and covariance map analysis: These techniques were instrumental in elucidating the dissociation dynamics and identifying different fragmentation channels. []
    5. Photoelectron-photoion coincidence (PEPICO) and photoelectron-photoion-photoion coincidence (PEPIPICO) time-of-flight (TOF) mass spectrometry: These techniques, combined with synchrotron radiation, allowed researchers to investigate the fragmentation processes following inner-shell excitations. []

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